![molecular formula C7H11BF3KO B13470616 Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate](/img/structure/B13470616.png)
Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro({3-oxabicyclo[510]octan-1-yl})boranuide is a chemical compound known for its unique structure and reactivity This compound features a trifluoroborate group attached to a 3-oxabicyclo[51
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({3-oxabicyclo[5.1.0]octan-1-yl})boranuide typically involves the reaction of a suitable boronic acid derivative with a potassium trifluoride source. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) and may require the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro({3-oxabicyclo[5.1.0]octan-1-yl})boranuide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced boron compounds, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Potassium trifluoro({3-oxabicyclo[5.1.0]octan-1-yl})boranuide has several scientific research applications, including:
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of potassium trifluoro({3-oxabicyclo[5.1.0]octan-1-yl})boranuide involves its interaction with molecular targets through its trifluoroborate group. This group can participate in various chemical reactions, including coordination with metal ions and interaction with nucleophiles. The pathways involved may include the formation of stable complexes and the facilitation of specific chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide: Similar structure but with a different ring system.
8-oxabicyclo[3.2.1]octane derivatives: Compounds with similar bicyclic structures but different functional groups
Uniqueness
Potassium trifluoro({3-oxabicyclo[51Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H11BF3KO |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
potassium;trifluoro(3-oxabicyclo[5.1.0]octan-1-yl)boranuide |
InChI |
InChI=1S/C7H11BF3O.K/c9-8(10,11)7-4-6(7)2-1-3-12-5-7;/h6H,1-5H2;/q-1;+1 |
InChI Key |
URHQBQXUZLJHAE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CC1CCCOC2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


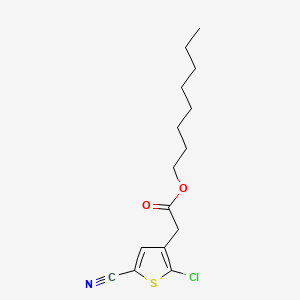
![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)
![Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13470551.png)

![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13470569.png)
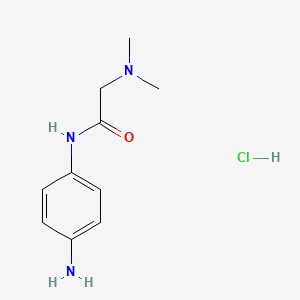
![3-[(Difluoromethoxy)methyl]aniline](/img/structure/B13470578.png)
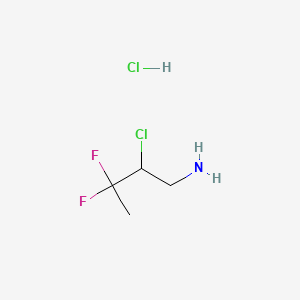
![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B13470585.png)
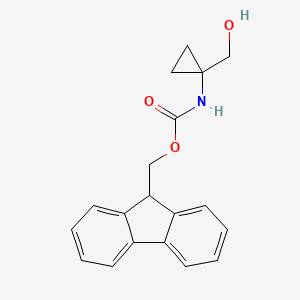

![[1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid](/img/structure/B13470621.png)
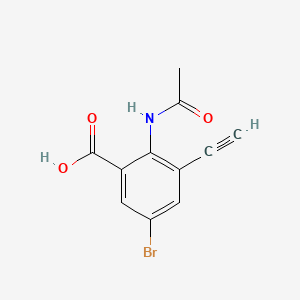
![3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13470627.png)
